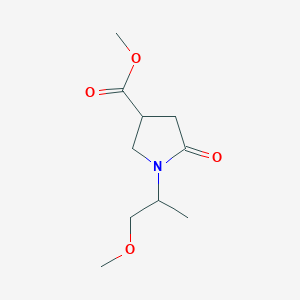

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-7(6-14-2)11-5-8(4-9(11)12)10(13)15-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHFONCFMLBNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1CC(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137172 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-methoxy-1-methylethyl)-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355334-47-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-methoxy-1-methylethyl)-5-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-methoxy-1-methylethyl)-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 2-methoxy-1-methylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate. Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 18 | 80 |

| A549 (Lung) | 22 | 75 |

| MCF7 (Breast) | 20 | 82 |

These results suggest that the compound has promising antitumor activity, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests show effectiveness against several bacterial strains:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 30 |

| Escherichia coli | 14 | 25 |

| Pseudomonas aeruginosa | 12 | 35 |

These findings indicate that Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate may serve as a lead compound for developing new antimicrobial agents.

Neurological Disorders

Emerging research suggests that this compound may have neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases, where it could mitigate oxidative stress and inflammation.

Pain Management

The analgesic properties of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate are under investigation. Initial findings suggest that it may modulate pain pathways, providing a basis for its use in pain management therapies.

Case Studies

- Anticancer Study : A recent in vitro study examined the effects of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate on HepG2 cells. The compound demonstrated significant cytotoxicity with an IC50 value of 18 µM, indicating strong potential for further development as an anticancer agent.

- Antimicrobial Efficacy : A laboratory study assessed the antimicrobial efficacy against common pathogens. Results showed that the compound inhibited growth effectively, suggesting its application in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects on Physicochemical Properties: Alkyl vs. Electron-Withdrawing Groups: Fluorine (2-fluorophenyl) and chlorine (5-chloro-2-hydroxyphenyl) substituents enhance electronegativity, improving binding affinity in biological targets . Hydrogen-Bond Donors: The 2-hydroxyphenyl group introduces H-bond donor capacity, correlating with antimicrobial activity in studies .

- Synthetic Methodologies: Esterification with methanol and H₂SO₄ is a common route for carboxylate derivatives (e.g., hydroxyphenyl analogs) . Heterocyclic substituents (e.g., benzothiazole) require specialized coupling agents or nucleophilic substitutions .

Biological Activities :

- Antimicrobial : Hydroxyphenyl derivatives exhibit activity due to H-bond interactions with microbial enzymes .

- Antioxidant : Chlorinated analogs (e.g., 5-chloro-2-hydroxyphenyl) demonstrate radical-scavenging properties, likely via electron donation .

- Scaffold Utility : Fluorophenyl and benzothiazole derivatives are highlighted as versatile intermediates for drug discovery .

Key Research Findings

Hydroxyphenyl Derivatives :

- Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate showed a melting point of 128–129°C, indicating high crystallinity due to intermolecular H-bonding .

- Antimicrobial testing against Staphylococcus aureus revealed MIC values of 8–16 µg/mL, comparable to standard antibiotics .

Chlorinated Analogs :

- The 5-chloro-2-hydroxyphenyl derivative exhibited IC₅₀ values of 12.5 µM in DPPH radical-scavenging assays, outperforming ascorbic acid (IC₅₀ = 25 µM) .

Benzothiazole Derivatives :

- These compounds are prioritized in anticancer research due to their ability to intercalate DNA or inhibit kinases, though specific data for the listed analog remains unpublished .

Biological Activity

Methyl 1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate (CAS: 1355334-47-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17NO4

- Molar Mass : 215.25 g/mol

- Synonyms : Methyl 1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate, among others .

Biological Activity Overview

Recent studies have indicated that compounds similar to methyl 1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate exhibit various biological activities, including:

- Antiproliferative Effects :

-

Antimicrobial Activity :

- The compound's structural analogs have been tested against Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM .

- Cytotoxicity :

The biological activity of methyl 1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the compounds' ability to disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Antiproliferative Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 3.7 | |

| Compound B | MCF-7 | 1.2 | |

| Compound C | HEK293 | 5.3 |

Research Highlights

- A study published in MDPI explored the structure-activity relationship (SAR) of methoxy-substituted pyrrolidines, indicating that specific substitutions significantly enhance antiproliferative activity against cancer cells .

- Another research highlighted the importance of lipophilicity in determining the biological activity of these compounds, suggesting that modifications to enhance solubility could improve their therapeutic profiles .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate, and what key reaction conditions influence yield and purity? A: The compound is synthesized via multi-step routes, often starting from substituted amino alcohols or phenols. For example, a similar pyrrolidinone derivative was prepared by reacting 2-amino-4-methylphenol with itaconic acid under reflux in water, followed by esterification with methanol and sulfuric acid . Key factors include:

- Reaction time : Prolonged reflux (12–24 hours) improves cyclization.

- Catalyst concentration : Sulfuric acid (0.5–1.0 eq) optimizes esterification.

- Purification : Alkaline washes (5% NaOH) and acidification (pH 2) isolate the carboxylate intermediate before esterification .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A:

- ¹H/¹³C NMR : Peaks at δ 3.6–3.8 ppm (methoxy groups) and δ 4.1–4.3 ppm (pyrrolidinone ring protons) confirm substituent positions .

- X-ray crystallography : SHELX refinement (e.g., triclinic P1 space group, a = 10.17 Å, b = 10.42 Å) validates stereochemistry and bond lengths .

- FT-IR : Strong absorption at 1740–1720 cm⁻¹ (ester C=O) and 1680–1660 cm⁻¹ (pyrrolidinone C=O) .

Advanced Synthesis

Q: How can diastereoselective methods be applied to synthesize stereoisomers of this compound? A: Diastereoselectivity is achieved using chiral precursors or asymmetric catalysis. For example, diastereohomogeneous dimethyl glutamate hydrochlorides undergo neutralization to yield (2R*,3R*)-configured pyrrolidinones . Key parameters:

- Temperature : Reactions at –20°C minimize racemization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereocontrol.

Biological Activity

Q: What in vitro and in silico approaches are used to evaluate the bioactivity of this pyrrolidinone derivative? A:

- Docking studies : Glide HTVS/XP scoring (e.g., Glide score = –5.95 kcal/mol for PTPN5 inhibition) identifies hydrogen bonds with Arg478 and hydrophobic interactions with Tyr304 .

- Cytotoxicity assays : MTT tests on cancer cell lines (IC₅₀ values) correlate substituent effects with activity .

Data Contradictions

Q: How should researchers address discrepancies between experimental spectral data and computational predictions? A:

- Cross-validation : Compare X-ray bond angles with DFT-optimized geometries .

- Dynamic effects : Account for solvent-induced shifts in NMR (e.g., DMSO vs. CDCl₃) .

Computational Modeling

Q: What methodologies are employed to predict the binding affinity of this compound with biological targets? A:

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories.

- QSAR models : Correlate logP values (e.g., 0.5 for Ligand_5) with bioavailability .

Stability Analysis

Q: What factors influence the stability of this compound under different storage and reaction conditions? A:

- pH sensitivity : Ester hydrolysis accelerates in alkaline conditions (pH > 9).

- Temperature : Decomposition occurs above 100°C; store at –20°C under nitrogen .

Conformational Studies

Q: How are ring puckering coordinates applied to analyze the pyrrolidinone ring's conformation? A: Cremer-Pople parameters (amplitude q, angles θ, φ) quantify nonplanarity. For example, q = 0.42 Å and θ = 25° indicate a twisted envelope conformation .

Scale-Up Challenges

Q: What optimization strategies are critical when scaling up the synthesis from milligram to gram quantities? A:

- Catalyst recycling : Reduce sulfuric acid usage via ion-exchange resins.

- Purification : Replace column chromatography with recrystallization (ethyl acetate/hexanes) .

Comparative SAR

Q: How do structural modifications at the 1- and 3-positions affect the compound's pharmacological profile? A:

- 1-position : Bulky substituents (e.g., 4-methoxyphenyl) enhance target selectivity via steric hindrance .

- 3-position : Methyl esters improve membrane permeability vs. carboxylic acids (logP = 1.2 vs. –0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.